molecular formula C18H28ClRu B1489993 Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) CAS No. 92390-26-6

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Cat. No. B1489993
CAS RN: 92390-26-6
M. Wt: 380.9 g/mol
InChI Key: JBVMVFXUVNUNNG-ZNZJSHLGSA-M
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Description

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), also known as Pentamethylcyclopentadienyl (1,5-cyclooctadiene)ruthenium (II) chloride or RuCl(cod)Cp*, is an organoruthenium compound . It has the molecular formula C₁₈H₂₇ClRu and a molecular weight of 379.94 g/mol .


Molecular Structure Analysis

The compound has pseudo-octahedral geometry . In the crystal structure of a related compound, two isomers are observed in the unit cell, one with a 2.93 Å ruthenium–ruthenium bond and the other with a long internuclear distance of 3.75 Å .


Chemical Reactions Analysis

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst for the formation of carbon-carbon and carbon-heteroatom bonds . It can catalyze cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .


Physical And Chemical Properties Analysis

The compound has a melting point of 143-147 °C . It is a solid at room temperature and should be stored at −20°C .

Scientific Research Applications

Catalysis in Click Chemistry

It serves as a catalyst in click chemistry reactions, particularly in the cycloaddition of azides with acetylenes to yield 1,5-disubstituted triazoles. This regioselectivity contrasts with the 1,4-regiochemistry commonly observed with copper catalysis and allows for the use of internal acetylenes.

Safety and Hazards

In contact with water, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) releases flammable gases . It is recommended to handle and store contents under inert gas and protect from moisture . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn .

Mechanism of Action

Target of Action

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds . It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes .

Mode of Action

The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes . This interaction leads to the formation of arylboronate . The arylboronate then undergoes palladium(II)-catalyzed carbonylation .

Biochemical Pathways

The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate . This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides .

Result of Action

The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds . This leads to the creation of new compounds, such as highly substituted phthalides , which can have various applications in chemical synthesis.

Action Environment

The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water . These properties can affect the compound’s performance as a catalyst in different reaction environments.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be achieved through a series of reactions involving the reaction of pentamethylcyclopentadiene with cyclooctadiene and ruthenium trichloride followed by reduction with sodium borohydride and chlorination with hydrochloric acid.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Cyclooctadiene", "Ruthenium trichloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve pentamethylcyclopentadiene and cyclooctadiene in anhydrous diethyl ether.", "Step 2: Add ruthenium trichloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the ruthenium(III) to ruthenium(II).", "Step 4: Add hydrochloric acid to the reaction mixture to chlorinate the ruthenium(II) complex.", "Step 5: Isolate the product by filtration and wash with diethyl ether." ] }

CAS RN

92390-26-6

Product Name

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Molecular Formula

C18H28ClRu

Molecular Weight

380.9 g/mol

IUPAC Name

chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;;

InChI Key

JBVMVFXUVNUNNG-ZNZJSHLGSA-M

Isomeric SMILES

CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru]

SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru]

Canonical SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru]

Origin of Product

United States

Q & A

Q1: What makes chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) a suitable catalyst for this specific [2+2+2] cycloaddition reaction?

A1: While the paper doesn't delve into the specific mechanistic advantages of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), it highlights its superior performance compared to other transition metal-based catalysts for this reaction []. This suggests that the steric and electronic properties conferred by the pentamethylcyclopentadienyl and cyclooctadiene ligands likely contribute to favorable interactions with the substrates (diynes and N-cyanoindoles), facilitating the formation of the desired 1-(2-pyridyl)indole products. Further research into the reaction mechanism and comparative studies with other catalysts would be needed to provide a more definitive answer.

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